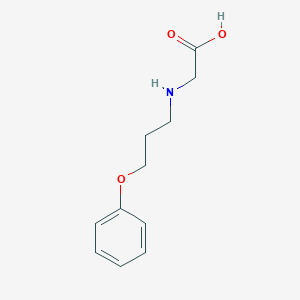![molecular formula C22H24N4O2 B14386651 N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-phenylurea CAS No. 87653-44-9](/img/structure/B14386651.png)
N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-phenylurea involves several stepsThe reaction conditions typically involve the use of mucochloric acid and benzene as starting materials, with subsequent modifications to introduce the desired substituents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-phenylurea undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antifungal and antitumor agent. In medicine, it is being investigated for its potential therapeutic effects. Additionally, it has applications in the agricultural industry as a plant growth regulator and crop protection agent .
Mécanisme D'action
The mechanism of action of N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N’-phenylurea can be compared with other pyridazine derivatives, such as 5-chloro-6-phenylpyridazin-3(2H)-one and N’-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N,N-diphenylurea These compounds share similar structural features but differ in their substituents and bioactivities
Propriétés
Numéro CAS |
87653-44-9 |
|---|---|
Formule moléculaire |
C22H24N4O2 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
1-[5-(6-oxo-3-phenylpyridazin-1-yl)pentyl]-3-phenylurea |
InChI |
InChI=1S/C22H24N4O2/c27-21-15-14-20(18-10-4-1-5-11-18)25-26(21)17-9-3-8-16-23-22(28)24-19-12-6-2-7-13-19/h1-2,4-7,10-15H,3,8-9,16-17H2,(H2,23,24,28) |
Clé InChI |
VSFJVDBNVAQRNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCCCNC(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate](/img/structure/B14386572.png)

![N,N-Diethyl-N-[(4-nitrophenyl)methyl]ethanaminium](/img/structure/B14386586.png)

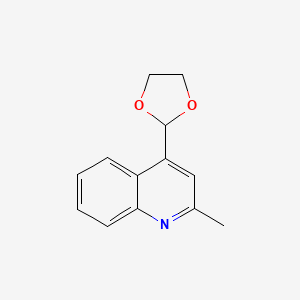
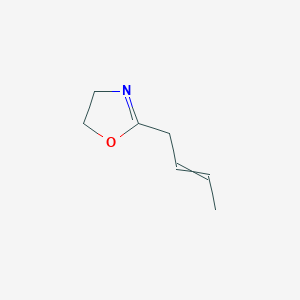
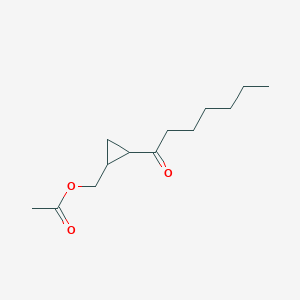
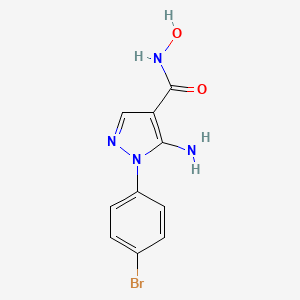
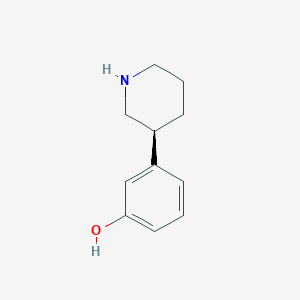
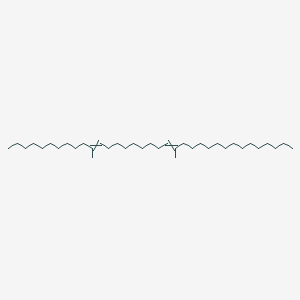
![3-[2-(Morpholin-4-yl)-2-oxoethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14386643.png)

